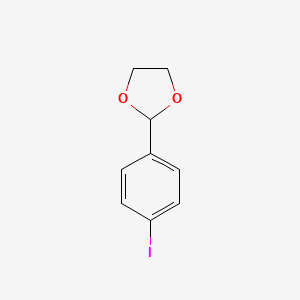

2-(p-Iodophenyl)dioxolane

Description

Properties

Molecular Formula |

C9H9IO2 |

|---|---|

Molecular Weight |

276.07 g/mol |

IUPAC Name |

2-(4-iodophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H9IO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 |

InChI Key |

TVVZNYHPOUTBPM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Dioxolane Derivatives

Key Differences :

- Iodine vs. However, iodine’s polarizability may enhance π-π stacking interactions in supramolecular applications.

- Dehalogenation Sensitivity: Iodinated compounds like 2-(p-Iodophenyl)quinoline exhibit partial dehalogenation during synthesis, leading to lower yields compared to bromo or chloro analogs . This suggests similar challenges for this compound.

Aromatic Substitution Effects

Key Differences :

Key Differences :

- While 1,3-dioxolane itself is a monomer for high-performance polymers, bulky substituents like p-iodophenyl likely limit its use in bulk polymerization. Instead, it may act as a functional additive or crosslinking agent.

Preparation Methods

Key Considerations:

-

Solvent Systems : Toluene or dichloroethane (DCE) are preferred for their ability to form azeotropes with water, driving the equilibrium toward acetal formation.

-

Catalyst Loading : p-TsOH (0.1–1.0 mol%) achieves optimal yields (70–85%) without side reactions.

-

Workup : Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, a protocol using p-iodobenzaldehyde (1.0 eq), ethylene glycol (2.0 eq), and Amberlyst-15 (a solid acid catalyst) in DCE achieves full conversion within 30 minutes at 120°C under microwave conditions. This method reduces side product formation and improves scalability.

Comparative Data:

| Method | Temperature (°C) | Time | Yield (%) | Catalyst |

|---|---|---|---|---|

| Classical reflux | 110 | 6 h | 78 | p-TsOH |

| Microwave | 120 | 0.5 h | 82 | Amberlyst-15 |

Lewis Acid-Catalyzed Cyclization

Lewis acids, such as zinc triflate or diethylzinc, offer milder alternatives for acid-sensitive substrates. A patent by describes the use of diethylzinc (ZnEt₂) and trifluoroacetic acid (TFA) in DCE at 0°C to mediate cyclopropanation, a strategy adaptable to dioxolane synthesis. By substituting diiodomethane with ethylene glycol, this method achieves cyclization at low temperatures, minimizing iodine displacement.

Reaction Mechanism:

-

Activation of the aldehyde by ZnEt₂-TFA coordination.

-

Nucleophilic attack by ethylene glycol, forming a tetrahedral intermediate.

Protective Group Strategies

Multi-step syntheses often necessitate protective groups to prevent undesired reactivity. For example, details the use of tert-butyldimethylsilyl (TBDMS) ethers to protect diols during iodination. A sequential protocol involves:

-

Silylation of ethylene glycol with TBDMS-Cl.

-

Coupling with p-iodophenylboronic acid via Suzuki-Miyaura cross-coupling.

-

Deprotection with tetrabutylammonium fluoride (TBAF) to regenerate the diol.

This approach achieves regioselective iodination and avoids side reactions during cyclization.

Challenges and Optimization

Iodine Stability:

The p-iodophenyl group is susceptible to radical displacement under prolonged heating. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.